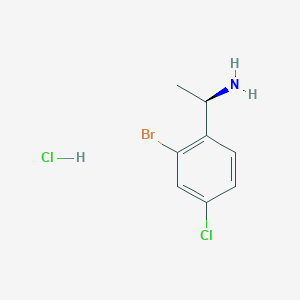

(R)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride

Description

(R)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is a chiral primary amine derivative featuring a halogenated aromatic ring. Its molecular formula is C₈H₈BrClN·HCl, with a molecular weight of 285.42 g/mol (calculated from substituents and structural analogs in –6). The compound’s stereochemistry (R-configuration) and the presence of bromine (at the ortho position) and chlorine (at the para position) on the phenyl ring are critical to its physicochemical and biological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

(1R)-1-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSWTYVGAJRGIX-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination and Chlorination: The starting material, phenyl ethane, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 2 and 4 positions, respectively.

Chiral Amine Formation: The brominated and chlorinated phenyl ethane is then subjected to a chiral amine formation reaction. This can be achieved through asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chlorination reactions, followed by chiral resolution or asymmetric synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted phenyl ethanes can be formed.

Oxidation Products: Imines or nitriles can be obtained.

Reduction Products: Secondary amines are typically formed.

Scientific Research Applications

®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies investigating the effects of halogenated amines on biological systems.

Industrial Applications: The compound can be utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Halogenated Phenyl Rings

The compound’s distinct halogenation pattern differentiates it from analogs. Key comparisons include:

Table 1: Halogenated Phenyl Ethanamine Derivatives

Key Observations :

- Steric and Electronic Effects: The 2-bromo-4-chloro substitution in the target compound introduces significant steric bulk compared to mono-halogenated analogs like 2-(4-bromophenyl)ethan-1-amine HCl. Bromine’s larger atomic radius (compared to fluorine or chlorine) may hinder rotational freedom, influencing receptor binding .

Stereochemical Influence

The R-configuration is a critical differentiator. For example:

- Racemic mixtures of 1-(2-chlorothiophen-3-yl)methanamine HCl () lack stereochemical specificity, which may reduce binding affinity in enantioselective biological targets .

- The (R)-enantiomer of the target compound likely exhibits distinct interactions with chiral environments (e.g., enzymes or receptors), as seen in related aminoketones () .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the bromine atom in the target compound may slightly reduce solubility compared to fluorine-substituted analogs due to increased hydrophobicity .

- Thermal Stability : Halogenated aromatic amines often exhibit higher melting points. The target compound’s melting point is expected to exceed 200°C, similar to 2-(4-bromophenyl)ethan-1-amine HCl (), which melts at 215–220°C .

Biological Activity

(R)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound notable for its potential biological activities, particularly within the field of medicinal chemistry. Its unique structure, characterized by the presence of both bromine and chlorine substituents on a phenyl ring, suggests significant interactions with various biological systems, particularly neurotransmitter pathways. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H10BrClN·HCl

- Molecular Weight : Approximately 270.98 g/mol

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form, making it suitable for laboratory applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may influence serotonin and dopamine receptors, which are crucial in mood regulation and various psychiatric conditions. The presence of halogen atoms is believed to enhance binding affinity and selectivity towards these receptors, providing a basis for its potential therapeutic applications in neuropharmacology.

Biological Activity Overview

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| (R)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine | Fluorine instead of chlorine | Similar neurotransmitter modulation potential |

| (R)-1-(2-Chloro-4-bromophenyl)ethan-1-amine | Reversed positions of bromine and chlorine | Potentially similar receptor interactions |

| (R)-1-(2-Bromo-4-methylphenyl)ethan-1-amine | Methyl group instead of chlorine | Varies in biological activity due to structural changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.